1-(2-Chloro-6-fluorobenzyl)piperazine

Catalog No.
S796337
CAS No.
215655-20-2
M.F
C11H14ClFN2
M. Wt
228.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-6-fluorobenzyl)piperazine

CAS Number

215655-20-2

Product Name

1-(2-Chloro-6-fluorobenzyl)piperazine

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]piperazine

Molecular Formula

C11H14ClFN2

Molecular Weight

228.69 g/mol

InChI

InChI=1S/C11H14ClFN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2

InChI Key

PBJVZHBDDDMHIT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=C(C=CC=C2Cl)F

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2Cl)F

Potential in Medicinal Chemistry:

1-(2-Chloro-6-fluorobenzyl)piperazine (1-(2-Cl-6-F-Bn)piperazine) is a chemical compound being explored in scientific research for its potential applications in medicinal chemistry. Studies suggest it may act as a building block for the synthesis of novel bioactive molecules with diverse therapeutic properties [].

Enzyme Inhibition:

Research suggests that 1-(2-Cl-6-F-Bn)piperazine derivatives exhibit inhibitory activity against various enzymes, including kinases, which are crucial for regulating cellular processes. Inhibiting specific kinases has therapeutic potential in treating various diseases like cancer, neurodegenerative disorders, and inflammation [, ].

1-(2-Chloro-6-fluorobenzyl)piperazine is a chemical compound with the molecular formula C11H14ClFN2 and a CAS number of 215655-20-2. It features a piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The structure includes a benzyl group substituted with chlorine and fluorine atoms, contributing to its unique chemical properties. This compound is often studied for its potential applications in medicinal chemistry and pharmacology due to the presence of functional groups that may interact with biological systems.

Typical of piperazine derivatives:

  • Oxidation: This compound can be oxidized, potentially altering its functional groups and reactivity.
  • Substitution Reactions: The halogen atoms (chlorine and fluorine) can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Formation of Salts: The basic nature of the piperazine ring enables it to form salts with acids, which can enhance solubility and stability in different environments.

Research indicates that 1-(2-Chloro-6-fluorobenzyl)piperazine exhibits significant biological activity, particularly in the realm of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Such interactions suggest a possible role in modulating mood and behavior, making it a candidate for further investigation in the development of antidepressants or antipsychotics .

The synthesis of 1-(2-Chloro-6-fluorobenzyl)piperazine typically involves several steps:

  • Formation of Piperazine: The starting material is often piperazine itself, which can be synthesized from ethylene diamine.
  • Benzyl Halogenation: The introduction of the 2-chloro-6-fluorobenzyl group can be achieved through halogenation reactions involving appropriate precursors.
  • Coupling Reactions: The final product is usually obtained through coupling reactions that link the piperazine moiety with the benzyl halide.

Specific methods may vary based on available reagents and desired purity levels .

1-(2-Chloro-6-fluorobenzyl)piperazine has several notable applications:

  • Pharmaceutical Development: Its potential as a therapeutic agent in treating mood disorders highlights its importance in drug discovery.
  • Research Tool: This compound can serve as a reference material in studies investigating receptor interactions and signaling pathways.
  • Chemical Intermediates: It may also act as an intermediate in the synthesis of more complex pharmaceutical compounds.

Studies focusing on the interactions of 1-(2-Chloro-6-fluorobenzyl)piperazine with various biological targets have shown promising results. For instance, its affinity for serotonin receptors suggests it could influence serotonergic pathways, which are critical in mood regulation. Additionally, research exploring its interaction with dopamine receptors indicates potential implications for understanding psychotropic effects .

1-(2-Chloro-6-fluorobenzyl)piperazine shares structural similarities with several other compounds, making it interesting for comparative studies. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Fluorobenzyl)piperazineContains a fluorobenzyl groupDifferent halogen positioning alters activity
1-(3-Chlorobenzyl)piperazineContains a chlorobenzyl groupVariations in halogen can affect receptor binding
1-(2-Methylbenzyl)piperazineContains a methylbenzyl groupMethyl substitution influences lipophilicity
1-(2-Bromobenzyl)piperazineContains a bromobenzyl groupBromine's larger size may affect steric hindrance

The uniqueness of 1-(2-Chloro-6-fluorobenzyl)piperazine lies in its specific halogen substitutions, which modulate its biological activity and receptor affinity compared to these similar compounds. This specificity could lead to distinct pharmacological profiles, making it an interesting candidate for further research in drug development .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(2-Chloro-6-fluorobenzyl)piperazine

Dates

Modify: 2023-08-15

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